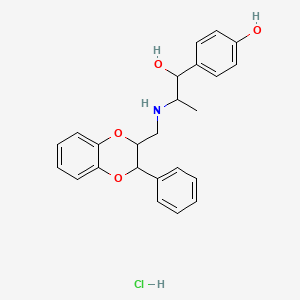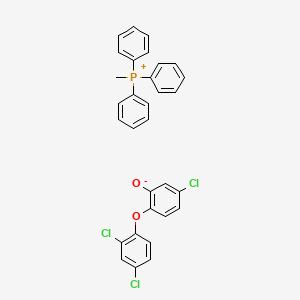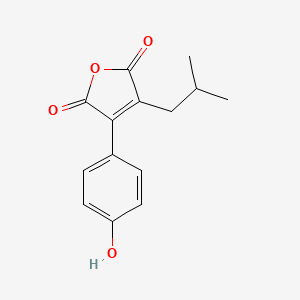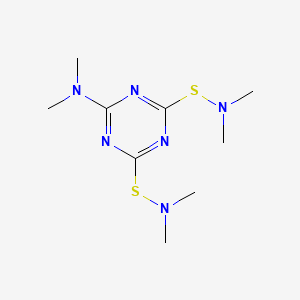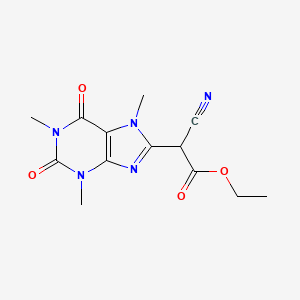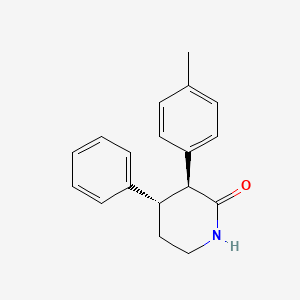
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- is a compound belonging to the piperidinone family, which is a class of organic compounds characterized by a six-membered ring containing a nitrogen atom
Métodos De Preparación
The synthesis of 2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- can be achieved through several synthetic routes. One notable method involves a one-pot five-component reaction. This reaction includes aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate or aqueous ammonia in alcohols. The reaction proceeds through a Knoevenagel condensation, Michael addition, and Mannich cascade, resulting in the formation of polysubstituted 2-piperidinones with high diastereoselectivity . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, enhancing the compound’s complexity.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: It is explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: The compound is used in the production of polymers and other advanced materials due to its structural properties.
Mecanismo De Acción
The mechanism of action of 2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways such as the inhibition of specific enzymes or the activation of receptor-mediated signaling cascades. These interactions can lead to therapeutic effects, such as pain relief or anti-inflammatory responses.
Comparación Con Compuestos Similares
2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- can be compared with other piperidinone derivatives, such as:
4-Phenylpiperidine: Known for its analgesic properties and use in pain management.
3,4-Diphenylpiperidine: Studied for its potential antipsychotic effects.
2,6-Diphenylpiperidine: Explored for its antimicrobial activities.
The uniqueness of 2-Piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
132604-99-0 |
|---|---|
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
(3S,4S)-3-(4-methylphenyl)-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C18H19NO/c1-13-7-9-15(10-8-13)17-16(11-12-19-18(17)20)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3,(H,19,20)/t16-,17-/m1/s1 |
Clave InChI |
SBFDOSSVXOJNRJ-IAGOWNOFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@H]2[C@H](CCNC2=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C2C(CCNC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
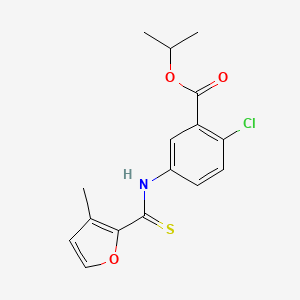
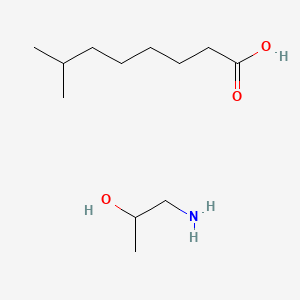
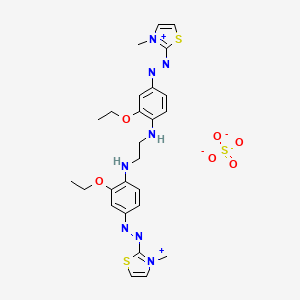
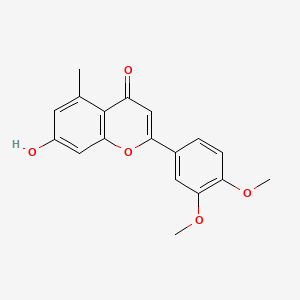
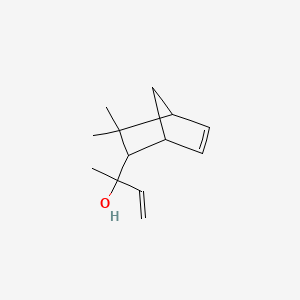
![3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane](/img/structure/B12690403.png)
